N-(5-bromo-2-methoxybenzyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a hydroxyquinazolinyl sulfanyl group. Its molecular formula is C17H15BrN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the bromination of methoxyphenyl compounds and the formation of quinazolinyl sulfanyl derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various alkylated or halogenated compounds.
Scientific Research Applications
N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-methylphenyl)acetamide: Similar in structure but lacks the quinazolinyl sulfanyl group.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a brominated methoxyphenyl group but differs in its sulfonyl chloride functionality.
Uniqueness
N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of brominated methoxyphenyl and hydroxyquinazolinyl sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16BrN3O3S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-25-15-7-6-12(19)8-11(15)9-20-16(23)10-26-18-21-14-5-3-2-4-13(14)17(24)22-18/h2-8H,9-10H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
MSKMPSKXTRWZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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